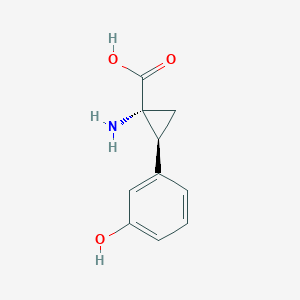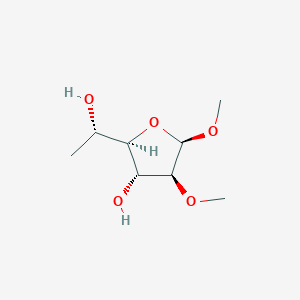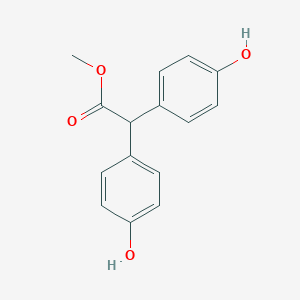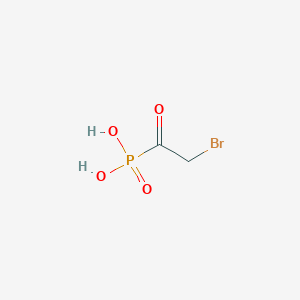
(Bromoacetyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Bromoacetyl)phosphonic acid is a chemical compound that has been extensively studied for its potential use in scientific research. It is a phosphonic acid derivative that has been found to have a variety of interesting properties, including its ability to inhibit the activity of certain enzymes and to act as a potent antibacterial agent. In
Mecanismo De Acción
The mechanism of action of ((Bromoacetyl)phosphonic acid)phosphonic acid involves its ability to bind to the active site of certain enzymes, thereby inhibiting their activity. It has been found to be a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can have a variety of effects on the nervous system.
Efectos Bioquímicos Y Fisiológicos
((Bromoacetyl)phosphonic acid)phosphonic acid has been found to have a variety of biochemical and physiological effects. It has been shown to be a potent antibacterial agent, with activity against a variety of gram-negative and gram-positive bacteria. It has also been found to have anti-inflammatory and analgesic effects, making it a potentially useful compound for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ((Bromoacetyl)phosphonic acid)phosphonic acid in lab experiments is its potent inhibitory activity against certain enzymes, which can be useful for studying their function. However, one limitation is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on ((Bromoacetyl)phosphonic acid)phosphonic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an antibacterial agent. Additionally, further research is needed to fully understand its mechanism of action and its potential side effects.
Métodos De Síntesis
The synthesis of ((Bromoacetyl)phosphonic acid)phosphonic acid involves several steps. The first step is the reaction of 1,1-dibromoethane with triethyl phosphite to form (bromoethyl)phosphonic acid diethyl ester. The second step involves the reaction of (bromoethyl)phosphonic acid diethyl ester with acetic anhydride to form ((Bromoacetyl)phosphonic acid)phosphonic acid diethyl ester. Finally, the diethyl ester is hydrolyzed to form ((Bromoacetyl)phosphonic acid)phosphonic acid.
Aplicaciones Científicas De Investigación
((Bromoacetyl)phosphonic acid)phosphonic acid has been studied for its potential use in a variety of scientific research applications. It has been found to be a potent inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This makes it a potentially useful compound for the treatment of diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
134780-94-2 |
|---|---|
Nombre del producto |
(Bromoacetyl)phosphonic acid |
Fórmula molecular |
C2H2BrO4P-2 |
Peso molecular |
202.93 g/mol |
Nombre IUPAC |
(2-bromoacetyl)phosphonic acid |
InChI |
InChI=1S/C2H4BrO4P/c3-1-2(4)8(5,6)7/h1H2,(H2,5,6,7) |
Clave InChI |
SIPHYBMYOWLBOA-UHFFFAOYSA-L |
SMILES |
C(C(=O)P(=O)(O)O)Br |
SMILES canónico |
C(C(=O)P(=O)([O-])[O-])Br |
Sinónimos |
bromoacetylphosphonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



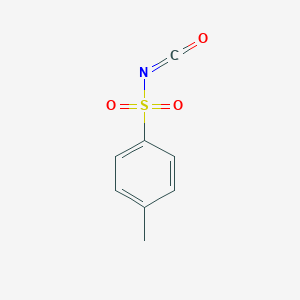
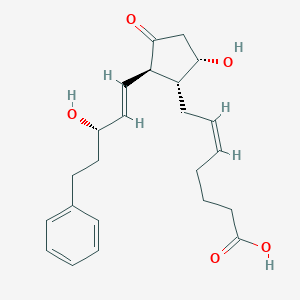
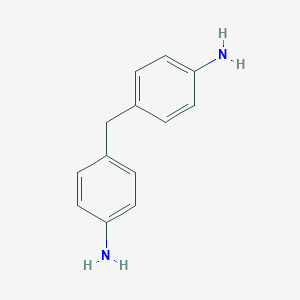
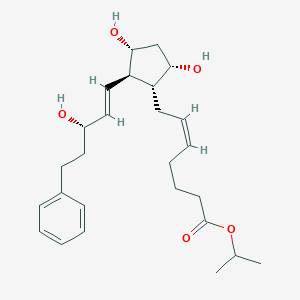
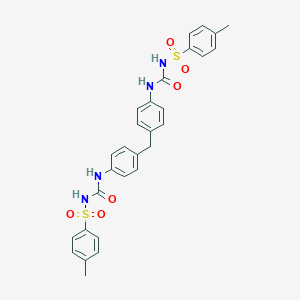
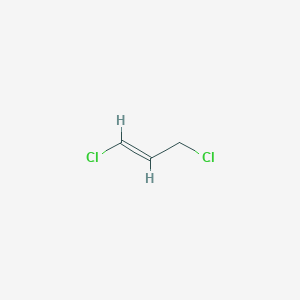
![2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine](/img/structure/B154110.png)
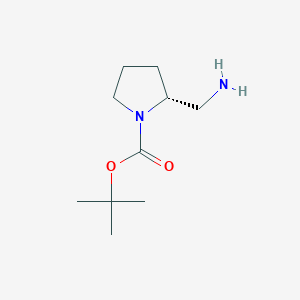
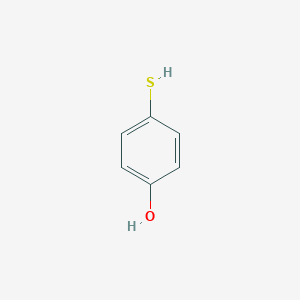
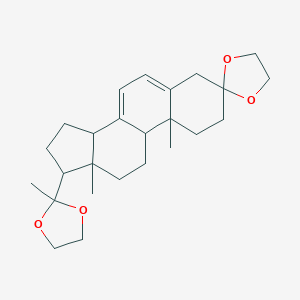
![Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-](/img/structure/B154121.png)
